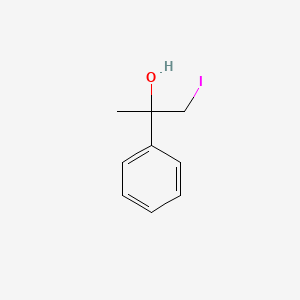

1-Iodo-2-phenylpropan-2-ol

Descripción

Significance within Vicinal Halohydrin Chemistry

Vicinal halohydrins are a functional group class where a halogen and a hydroxyl group are attached to adjacent saturated carbon atoms. wikipedia.org Iodohydrins are the subclass containing iodine. The chemistry of these compounds is significant, largely due to their role as precursors to epoxides, a transformation readily achieved by treatment with a base in a reaction that is effectively an intramolecular Williamson ether synthesis. wikipedia.org

The formation of halohydrins typically involves the reaction of an alkene with a halogen (such as chlorine, bromine, or iodine) in the presence of a nucleophilic solvent like water. libretexts.orglibretexts.org This addition proceeds through a cyclic halonium ion intermediate, which is then attacked by the solvent. masterorganicchemistry.com This mechanism dictates the reaction's regioselectivity and stereochemistry. For unsymmetrical alkenes like α-methylstyrene (the precursor to 1-Iodo-2-phenylpropan-2-ol), the reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. libretexts.orgmasterorganicchemistry.com

The unique reactivity of this compound within this class is demonstrated by its behavior in certain rearrangement reactions. Research has detailed a method for the deiodination of styrene-based vicinal iodohydrins, including this compound, using a bromonium ion source (such as a NaBrO₃/NaBr mixture). acs.orgresearchgate.net This process initiates the elimination of the iodine atom and is followed by the migration of the adjacent phenyl group, leading to the formation of phenylacetone (B166967) in a good yield. acs.orgresearchgate.net This specific reactivity showcases the utility of iodohydrins in orchestrating controlled molecular rearrangements.

| Precursor Iodohydrin | Reagent | Product | Yield (%) |

| This compound | NaBrO₃/NaBr | Phenylacetone | 64 |

| 2-Iodo-1-phenylpropan-1-ol | NaBrO₃/NaBr | 2-Phenylpropanal | 69 |

This table presents the outcomes of halonium ion-assisted deiodination and rearrangement of vicinal iodohydrins as reported in scientific literature. acs.org

Structural Features and Stereochemical Considerations

The structure of this compound (CAS No. 60212-12-6) consists of a propane (B168953) backbone substituted with an iodine atom on carbon 1 and both a hydroxyl group and a phenyl group on carbon 2. lookchem.comchemspider.com This arrangement makes it a tertiary alcohol, with the carbon bearing the hydroxyl group (C2) being a chiral center. The presence of the bulky phenyl group and the large iodine atom creates considerable steric hindrance around the C1-C2 bond, which influences its reactivity compared to less substituted analogs.

The synthesis of halohydrins from alkenes is characterized by an anti-addition of the halogen and hydroxyl groups. masterorganicchemistry.com This means that the reaction of α-methylstyrene with an iodine source and water would result in the iodine and hydroxyl groups being on opposite faces of the original double bond plane. Given that C2 is a stereocenter, the compound can exist as a pair of enantiomers, (R)-1-Iodo-2-phenylpropan-2-ol and (S)-1-Iodo-2-phenylpropan-2-ol.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁IO |

| Molecular Weight | 262.09 g/mol |

| CAS Number | 60212-12-6 |

| Predicted Boiling Point | 290.7 ± 33.0 °C |

| Predicted Density | 1.680 ± 0.06 g/cm³ |

This interactive table summarizes key identifiers and predicted physical properties of the compound. nih.govlookchem.com

Historical Context of Related Difunctionalized Propane Derivatives

Difunctionalized propane derivatives are cornerstone building blocks in organic synthesis, providing a three-carbon unit that can be elaborated into more complex molecular structures. msu.edutandfonline.com The historical development of synthetic organic chemistry is rich with examples that rely on the reactivity of such compounds.

The chemistry of vicinal dihalides and halohydrins, as 1,2-difunctionalized alkanes, is a classic topic in organic chemistry. msu.edu Their transformations, such as elimination and substitution reactions, have been studied for over a century and form the basis of many synthetic strategies. wikipedia.org For example, the Favorskii rearrangement, a reaction of α-halo ketones (often prepared from halohydrins) to yield carboxylic acid derivatives, represents a historically significant rearrangement of a difunctionalized propane-like system. sathyabama.ac.in

More broadly, the strategic approach to building complex molecules often involves disconnecting the target structure into simpler, readily available fragments. This concept, known as retrosynthetic analysis, frequently identifies simple difunctionalized units, like those derived from propane, as key starting points or synthons. msu.edu The continued development of new methods to synthesize and functionalize propane derivatives, such as the synthesis of 1,3-difunctionalized 2-aminopropanes from aziridines, demonstrates the enduring importance of this structural motif in modern organic chemistry. tandfonline.com

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11IO |

|---|---|

Peso molecular |

262.09 g/mol |

Nombre IUPAC |

1-iodo-2-phenylpropan-2-ol |

InChI |

InChI=1S/C9H11IO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |

Clave InChI |

SCSYOLOLSOVXPQ-UHFFFAOYSA-N |

SMILES canónico |

CC(CI)(C1=CC=CC=C1)O |

Origen del producto |

United States |

Synthetic Methodologies for 1 Iodo 2 Phenylpropan 2 Ol

Direct Iodohydroxylation of Alkenes

Direct iodohydroxylation of alkenes is a fundamental method for preparing iodohydrins. This approach involves the reaction of an alkene with an iodine source and a water molecule.

α-Methylstyrene serves as a common precursor for the synthesis of 1-iodo-2-phenylpropan-2-ol. The presence of the phenyl group and the tertiary carbon in the resulting alcohol makes this a sterically hindered molecule.

A notable method for the synthesis of this compound involves the use of an oxidant system, such as tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI). In a reaction with α-methylstyrene, this system effectively generates an iodinating species in situ. lookchem.com The reaction of trifluoromethanesulfonamide (B151150) with α-methylstyrene in the presence of t-BuOCl and NaI has been studied, and interestingly, this compound was the sole product isolated. lookchem.com This highlights the high regioselectivity of this method. The process is believed to proceed through the formation of tert-butyl hypoiodite (B1233010) (t-BuOI), which then reacts with the alkene. nih.gov

| Reactant | Reagents | Product | Yield | Reference |

| α-Methylstyrene | t-BuOCl, NaI, Trifluoromethanesulfonamide | This compound | Sole Isolated Product | lookchem.com |

This table summarizes the oxidant-mediated iodination of α-methylstyrene.

Hypoiodous acid (IOH) is a key reagent in iodohydroxylation reactions. It can be generated in situ from various precursors. One effective method involves the reduction of o-iodoxybenzoic acid (IBX) with molecular iodine (I2) in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This generates IOH, which readily reacts with alkenes like α,β-unsaturated ketones to form iodohydrins with anti-stereochemistry. organic-chemistry.orgthieme-connect.com While direct application to α-methylstyrene is not explicitly detailed in the provided sources, the principle of IOH addition is a well-established route for forming iodohydrins. organic-chemistry.orgthieme-connect.comdiva-portal.org Another system for generating IOH is the use of Oxone® and a catalytic amount of sodium iodide in a mixture of acetonitrile (B52724) and water. researchgate.net This system has been shown to convert arylalkenes into α-aryl ketones via an iodohydrin intermediate. researchgate.net

The direct synthesis of iodohydrins can be challenging due to the reversible nature of the addition of hypoiodous acid to olefins. researchgate.net To overcome this, metal salts can be employed as catalysts. A convenient and efficient method for the iodohydroxylation of aromatic alkenes, including α-methylstyrene, utilizes mercury(II) tetrafluoroborate (B81430) supported on silica (B1680970) gel (Hg(BF4)2·SiO2) and molecular iodine (I2). researchgate.net This system facilitates the formation of this compound from α-methylstyrene in good yield. researchgate.net

| Alkene | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| α-Methylstyrene | Hg(BF4)2·SiO2 / I2 | Dioxane/H2O | 45 | 85 | researchgate.net |

This table presents the results for the metal-salt catalyzed iodohydroxylation of α-methylstyrene.

Iodination of α-Methylstyrene Systems

Ring-Opening Reactions of Epoxides

An alternative synthetic route to vicinal iodohydrins is the ring-opening of epoxides. This method offers a high degree of regio- and stereoselectivity.

The nucleophilic ring-opening of epoxides with iodide ions is a well-established method for synthesizing iodohydrins. researchgate.net For instance, the ring-opening of α,β-epoxycarboxylic acids with iodide ions in water proceeds in a highly regio- and stereoselective manner. researchgate.net In the context of α-methylstyrene oxide, the precursor to this compound, the attack of an iodide nucleophile would lead to the desired product. The regioselectivity of this reaction is influenced by the reaction conditions, such as the pH of the medium. researchgate.net Nickel-catalyzed systems with iodide co-catalysis have been shown to open terminal epoxides at the less hindered position via an iodohydrin intermediate. nih.gov This suggests that the reaction of α-methylstyrene oxide with an iodide source under appropriate conditions would favor the formation of this compound.

Regioselective and Stereoselective Approaches in Synthesis

The formation of halohydrins, including iodohydrins, from alkenes is a classic example of a reaction where both regioselectivity and stereoselectivity are important considerations. wikipedia.orgmasterorganicchemistry.com The desired constitutional isomer and stereoisomer can be favored by carefully choosing reagents and reaction conditions.

The synthesis of this compound typically starts from α-methylstyrene. The reaction involves the addition of an iodine cation (I+) and a hydroxyl group (OH-) across the carbon-carbon double bond. The control of regioselectivity, which dictates which carbon atom receives the iodine and which receives the hydroxyl group, is governed by Markovnikov's rule. wikipedia.orgjiwaji.edu

According to Markovnikov's rule, the electrophile (in this case, the iodine cation) adds to the carbon atom of the alkene that has the greater number of hydrogen atoms. wikipedia.org In the case of α-methylstyrene, the iodine will add to the terminal carbon (C1), and the hydroxyl group will add to the more substituted carbon (C2), which is also a benzylic position. This preference is due to the formation of a more stable carbocation intermediate at the tertiary, benzylic position. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which is then opened by the nucleophilic attack of a water molecule at the more substituted carbon. libretexts.org This mechanism ensures the formation of this compound as the major product. jiwaji.edu

Studies have shown that the reaction of α-methylstyrene with iodine is highly regioselective, with no detectable formation of the regioisomeric product. scielo.br Various iodinating agents can be employed, and the choice of reagent and solvent can influence the reaction's efficiency. For instance, the use of Hg(BF₄)₂·SiO₂ and iodine for the iodohydroxylation of exocyclic aromatic alkenes like α-methylstyrene has been reported to be efficient. researchgate.net

The stereochemistry of iodohydrin formation is typically anti-addition. jiwaji.edulibretexts.org This means that the iodine and hydroxyl groups add to opposite faces of the original alkene plane. This stereochemical outcome is a direct consequence of the reaction mechanism involving the cyclic iodonium ion. The nucleophile (water) attacks the carbon of the three-membered ring from the side opposite to the iodine, leading to the anti configuration of the final product. libretexts.org

While the reaction is stereospecific in its anti-addition, if the starting alkene is achiral and the reaction does not employ chiral catalysts, a racemic mixture of enantiomers will be produced. libretexts.org

Table 1: Regioselectivity in the Iodohydroxylation of α-Methylstyrene

| Starting Material | Reagents | Major Product | Minor Product | Reference |

| α-Methylstyrene | I₂ / H₂O | This compound | 2-Iodo-2-phenylpropan-1-ol (not detected) | scielo.br |

| α-Methylstyrene | Hg(BF₄)₂·SiO₂, I₂ / H₂O | This compound | Not specified | researchgate.net |

Reactivity and Mechanistic Investigations of 1 Iodo 2 Phenylpropan 2 Ol

Rearrangement Reactions

1-Iodo-2-phenylpropan-2-ol readily undergoes rearrangement reactions through distinct mechanistic pathways, primarily facilitated by the departure of the iodide leaving group and the subsequent migration of a neighboring group. These rearrangements are synthetically useful for the preparation of ketones and aldehydes.

A key reactive pathway for this compound involves a halonium ion-assisted deiodination, which triggers a rearrangement through a 1,2-phenyl shift. This process is an effective method for the synthesis of phenyl acetone.

The reaction of this compound with specific oxidizing agents results in deiodination, followed by the migration of the phenyl group. This rearrangement leads to the formation of phenyl acetone in good yields. The violet coloration observed in the organic layer during this reaction is attributed to the formation of iodine monobromide (IBr). A similar rearrangement of the isomeric 2-iodo-1-phenylpropan-1-ol yields 2-phenylpropanal.

Several oxidizing agents have been shown to be effective in promoting the deiodination and subsequent rearrangement of styrene-based vicinal iodohydrins like this compound. The acid-activated bromate/bromide couple at low temperatures (0-10 °C) is a notable reagent for this transformation. Other reagents that have proven effective for similar substrates include N-bromosuccinimide (NBS) and hypochlorous acid (HOCl). These reagents facilitate the removal of the iodide and promote the rearrangement to the corresponding carbonyl compound.

Table 1: Reagents for Halonium Ion-Assisted Deiodination and Rearrangement

| Reagent | Outcome |

|---|---|

| Bromate/Bromide couple (acid-activated) | Triggers deiodination and phenyl migration to form phenyl acetone. |

| N-bromosuccinimide (NBS) | Effective for the transformation of similar styrene iodohydrins. |

| Hypochlorous acid (HOCl) | Effective for the transformation of similar styrene iodohydrins. |

The rearrangement of this compound can be classified as a semipinacol rearrangement. mahishadalrajcollege.com This class of reactions involves heterosubstituted alcohols and results in the formation of a ketone or aldehyde through a 1,2-migration of a substituent to an electron-deficient carbon center. wikipedia.org For this compound, which is a 2-heterosubstituted alcohol, this falls under Type 1 semipinacol rearrangements. wikipedia.org

The semipinacol rearrangement of this compound shares mechanistic similarities with the classic pinacol-pinacolone rearrangement. In the pinacol rearrangement, a 1,2-diol is converted to a carbonyl compound under acidic conditions, proceeding through a carbocation intermediate. Similarly, the semipinacol rearrangement of this compound involves the formation of a carbocation upon the departure of the iodide leaving group, followed by the migration of an adjacent group to the carbocationic center. The driving force for this migration is the formation of a more stable, resonance-stabilized oxonium ion, which then deprotonates to yield the final carbonyl product.

The facility of the semipinacol rearrangement is significantly influenced by the nature of the leaving group and the stability of the resulting carbocation. Iodide is a good leaving group, which facilitates the initial formation of the carbocation. The subsequent rearrangement pathway is dictated by the relative stability of the possible carbocation intermediates and the migratory aptitude of the neighboring groups. In the case of this compound, the departure of the iodide ion from the primary carbon would lead to a primary carbocation. However, the rearrangement is believed to be a concerted process or to proceed through a more stable carbocation intermediate. The migration of the phenyl group is favored due to its higher migratory aptitude compared to the methyl group, and its ability to stabilize the positive charge in the transition state through resonance. The formation of the tertiary benzylic carbocation is a key intermediate that drives the reaction towards the formation of phenyl acetone.

Table 2: Factors Influencing the Rearrangement of this compound

| Factor | Influence on Rearrangement |

|---|---|

| Leaving Group | The iodide ion is a good leaving group, facilitating the initiation of the rearrangement. |

| Carbocation Stability | The formation of a stable carbocation intermediate is a key driving force for the reaction. |

| Migratory Aptitude | The phenyl group has a high migratory aptitude, favoring its migration over the methyl group. |

Otherucla.eduyoutube.com-Shift Mechanismsbyjus.com

While specific examples of ucla.eduyoutube.com-shift mechanisms for this compound are not prominently documented in chemical literature, the broader class of 1,2-rearrangements is fundamental to understanding the potential reactivity of related intermediates. wikipedia.org Such rearrangements are driven by the formation of a more stable intermediate, often a carbocation. wikipedia.org

In a hypothetical scenario where a carbocation is formed, such as through the loss of the iodide leaving group, a 1,2-shift could occur. For instance, if a primary carbocation were to form on the iodine-bearing carbon, a rapid 1,2-phenyl shift would be expected. The migration of the phenyl group from the adjacent tertiary carbon would lead to the formation of a significantly more stable tertiary benzylic carbocation. Carbocation rearrangements are more common than radical or carbanionic shifts. wikipedia.org This type of rearrangement, known as a Wagner-Meerwein rearrangement, is a classic example of a 1,2-shift. wikipedia.org Another related reaction is the benzilic acid rearrangement, which involves a 1,2-rearrangement of 1,2-diketones. wikipedia.org

It is important to note that such rearrangements in this compound are speculative without direct experimental evidence and would compete with other faster reaction pathways, such as intramolecular substitution.

Dehalogenation and Elimination Reactions

The presence of a leaving group (iodine) on a carbon adjacent to a hydrogen-bearing carbon allows this compound to undergo elimination reactions, specifically dehydrohalogenation (the removal of a hydrogen and a halogen). byjus.comyoutube.com These reactions typically proceed via an E1 (unimolecular) or E2 (bimolecular) mechanism to form an alkene. byjus.comlumenlearning.com

The E2 mechanism is a single, concerted step where a base removes a proton from a carbon adjacent to the one with the leaving group, simultaneously forming a double bond and expelling the leaving group. byjus.comlibretexts.org The reaction rate for an E2 mechanism is second-order, as it depends on the concentration of both the substrate and the base. byjus.com For this compound, a strong base could abstract a proton from the methyl group. The use of a sterically bulky base, such as potassium tert-butoxide, often favors the formation of the less substituted alkene (Hofmann product), as it preferentially attacks the more accessible hydrogen. youtube.com

The E1 mechanism is a two-step process involving the initial formation of a carbocation, followed by deprotonation by a base to form the alkene. byjus.comlumenlearning.com This pathway is favored for tertiary alkyl halides and in the presence of weak bases. lumenlearning.com However, for this compound, the formation of a primary carbocation upon loss of iodide is highly unfavorable, making the E1 pathway less likely than the E2 pathway or competing substitution reactions.

Elimination reactions often compete with substitution reactions. For halohydrins like this compound, intramolecular nucleophilic substitution to form an epoxide is a particularly significant competing pathway. lumenlearning.com

| Reaction Type | Mechanism | Required Reagents | Potential Product from this compound | Notes |

|---|---|---|---|---|

| Dehydrohalogenation | E2 (Bimolecular) | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | 2-phenylprop-2-en-1-ol | The reaction rate is dependent on both substrate and base concentration. byjus.com Often competes with SN2 reactions. |

| Dehydrohalogenation | E1 (Unimolecular) | Weak base, heat | (Unlikely) | Proceeds through a carbocation intermediate. Unfavorable for this substrate due to primary carbocation instability. lumenlearning.com |

Nucleophilic Substitution Reactions at the Iodine-Bearing Carbon

The primary carbon atom bonded to the iodine in this compound is an electrophilic site susceptible to nucleophilic attack. A prominent and highly efficient reaction for this compound is intramolecular nucleophilic substitution.

In the presence of a base (e.g., sodium hydroxide), the hydroxyl group is deprotonated to form a nucleophilic alkoxide. This alkoxide can then attack the adjacent electrophilic carbon, displacing the iodide leaving group in an intramolecular SN2 reaction. masterorganicchemistry.com This process, a type of Williamson ether synthesis, results in the formation of a cyclic ether, specifically an epoxide. masterorganicchemistry.comuomosul.edu.iq The high reactivity of epoxides stems from the significant ring strain in the three-membered ring, which is relieved upon ring-opening. lumenlearning.com

For the intramolecular SN2 reaction to occur, the attacking nucleophile (the alkoxide) and the leaving group (iodide) must be in an anti-periplanar conformation, which is achievable through rotation around the carbon-carbon single bond. lumenlearning.com This intramolecular pathway is generally much faster than intermolecular reactions because the proximity of the reacting groups gives it a high "effective concentration". masterorganicchemistry.com

| Reaction Name | Mechanism | Reagent | Product |

|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | Intramolecular SN2 | Base (e.g., NaOH, KOH) | 1-methyl-1-phenyloxirane |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound target its two different functional groups: the tertiary alcohol and the carbon-iodine bond.

Oxidation: The alcohol functional group in this compound is tertiary. Tertiary alcohols are resistant to oxidation by common oxidizing agents like potassium dichromate(VI) under acidic conditions. byjus.comstudymind.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. studymind.co.uklibretexts.orgchemguide.co.uk The mechanism of alcohol oxidation typically involves the removal of a hydrogen from the -OH group and a hydrogen from the adjacent carbon to form a carbonyl double bond, which is not possible for a tertiary alcohol without breaking a carbon-carbon bond. libretexts.orgchemguide.co.uk

Reduction: The carbon-iodine bond can be readily reduced. One common method is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄), which can reduce alkyl halides to the corresponding alkanes. masterorganicchemistry.com In this case, the hydride would act as a nucleophile, displacing the iodide ion and resulting in the formation of 2-phenyl-2-propanol.

Another significant reduction method is catalytic hydrogenation. Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt), the carbon-iodine bond can be cleaved via hydrogenolysis to yield the alkane. organicchemistrydata.org This method is widely used for reducing various functional groups. organicchemistrydata.orgfuture4200.com

| Process | Reagent/Condition | Affected Group | Product | Notes |

|---|---|---|---|---|

| Oxidation | K2Cr2O7 / H2SO4 | Tertiary Alcohol | No reaction | Tertiary alcohols lack a hydrogen on the carbinol carbon and are resistant to oxidation. byjus.comlibretexts.org |

| Reduction | 1. LiAlH4 2. H2O | C-I bond | 2-phenylpropan-2-ol | LiAlH4 is a powerful reducing agent for alkyl halides. masterorganicchemistry.com |

| Reduction (Hydrogenolysis) | H2, Pd/C catalyst | C-I bond | 2-phenylpropan-2-ol | Catalytic hydrogenation is an effective method for C-X bond cleavage. organicchemistrydata.org |

Applications in Organic Synthesis and Chemical Transformations

Intermediate in the Synthesis of Carbonyl Compounds

1-Iodo-2-phenylpropan-2-ol is a valuable precursor for the synthesis of α-aryl ketones and related carbonyl compounds through rearrangement reactions. Research has shown that styrene-based vicinal iodohydrins can undergo deiodination followed by a 1,2-phenyl shift and deprotonation to yield carbonyl compounds. acs.orgacs.orgresearchgate.net

In a notable transformation, this compound rearranges to form phenylacetone (B166967) (also known as phenyl-2-propanone or P2P). acs.orgresearchgate.net This reaction is typically facilitated by acid activation of a bromate/bromide couple or other reagents that can assist in the removal of the iodine atom, triggering the subsequent phenyl migration. researchgate.net This specific rearrangement underscores the utility of this compound as a direct precursor to phenylacetone, a significant carbonyl compound in various synthetic pathways.

Table 1: Synthesis of Carbonyl Compounds from Iodohydrins

This table summarizes the carbonyl products obtained from the rearrangement of this compound and a related isomer.

| Starting Material | Product | Yield (%) | Reference |

| This compound | Phenylacetone | 64% | acs.org |

| 2-Iodo-1-phenylpropan-1-ol | 2-Phenylpropanal | 69% | acs.org |

Precursor for Complex Organic Molecules

The structural features of this compound, particularly the presence of a reactive iodine atom which is an excellent leaving group, and a tertiary alcohol, make it a useful building block for more complex molecular architectures. While specific total syntheses starting directly from this compound are not extensively documented in mainstream literature, the utility of similar iodinated compounds is well-established. For instance, its simpler analogue, 1-iodopropan-2-ol, serves as a key precursor in the synthesis of bioactive compounds and alkaloids through nucleophilic substitution reactions.

Similarly, related aromatic iodo-alcohols, such as 2-(4-iodophenyl)propan-2-ol, are employed as starting materials for the synthesis of biologically active molecules and potential therapeutic agents. lookchem.com The reactivity of the carbon-iodine bond allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex organic frameworks. The phenyl group and the tertiary alcohol moiety in this compound offer additional points for functionalization, highlighting its potential as a versatile precursor in multi-step syntheses.

Role in the Synthesis of Amphetamine Derivatives (e.g., P2P, α-methylstyrene)

The compound this compound has been identified as a key intermediate in certain routes for the synthesis of phenyl-2-propanone (P2P), a primary precursor for amphetamine and its derivatives. ljmu.ac.uk One method involves the reaction of α-methylstyrene (AMS) with an oxidizing agent like Oxone® and a catalytic amount of sodium iodide. researchgate.net In this process, this compound is formed as an intermediate which may not be isolated. Subsequent catalytic oxidative 1,2-shift of the phenyl group yields P2P. ljmu.ac.uk Forensic analysis of reaction mixtures has shown that this route can produce P2P in high yield (e.g., 84%). ljmu.ac.uk

Furthermore, this compound can be converted to α-methylstyrene (AMS) under certain conditions. ljmu.ac.uk This conversion is particularly relevant in the context of clandestine chemistry, where reaction conditions may not be carefully controlled.

The presence and reactions of this compound have significant implications in forensic chemistry for profiling illicit drug synthesis routes. ljmu.ac.uk In the synthesis of amphetamine from P2P via the Leuckart reaction, specific impurities can indicate the original source of the P2P. If this compound is present as a carry-over impurity in the P2P starting material, it can undergo conversion to α-methylstyrene (AMS) under the acidic conditions of the Leuckart reaction. ljmu.ac.uk

This newly formed AMS can then dimerize to form characteristic by-products, such as the indene (B144670) derivative 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene. ljmu.ac.uk The detection of such a dimer in a seized amphetamine sample provides a strong indicator that the P2P precursor was synthesized via a route involving this compound. This allows forensic chemists to trace the synthetic pathway used, which is crucial for intelligence and law enforcement purposes. ljmu.ac.uk

Table 2: Forensic Markers from this compound in Amphetamine Synthesis

This table outlines the transformation of this compound under specific reaction conditions and the resulting forensic marker.

| Precursor/Impurity | Reaction Condition | Intermediate Product | Forensic Marker | Reference |

| This compound | Leuckart Synthesis (Acidic) | α-Methylstyrene (AMS) | 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene (AMS dimer) | ljmu.ac.uk |

Utility in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are powerful synthetic strategies where a series of intramolecular or intermolecular transformations occur in a single pot, leading to a rapid increase in molecular complexity from simple starting materials. ub.edu These reactions are highly efficient as they minimize the need for purification of intermediates, saving time and resources.

The structure of this compound makes it a potential candidate for use in such reactions. Aryl iodides are frequently used as precursors in transition-metal-catalyzed domino reactions, where the carbon-iodine bond is activated to initiate a sequence of bond-forming events. beilstein-journals.org The presence of the alcohol functionality offers a nucleophilic site that can participate in subsequent cyclization steps. While specific, documented examples of this compound in a cascade reaction are not prominent in the literature, its functional groups are well-suited for designing such synthetic sequences, for example, in the construction of functionalized heterocyclic systems.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, including 1-iodo-2-phenylpropan-2-ol. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the methyl protons, the methylene (B1212753) protons adjacent to the iodine atom, the hydroxyl proton, and the aromatic protons of the phenyl group.

Based on available data for this compound, the following ¹H NMR spectral assignments can be made. scribd.com The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The exact chemical shifts and multiplicities will depend on the specific electronic environment of each proton on the phenyl ring. The methylene protons (CH₂) adjacent to the electron-withdrawing iodine atom would likely resonate as a singlet at approximately 3.72 ppm. scribd.com The methyl protons (CH₃) are expected to appear as a singlet further upfield, around 1.71 ppm. scribd.com The hydroxyl proton (OH) typically presents as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used. In this case, it has been reported around 2.70 ppm. scribd.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methyl carbon, the methylene carbon bonded to iodine, the quaternary carbon bearing the hydroxyl and phenyl groups, and the carbons of the phenyl ring.

Reported ¹³C NMR data for this compound shows a signal for the methylene carbon (CH₂I) at approximately 24.1 ppm. scribd.com The methyl carbon (CH₃) resonates at about 30.1 ppm. scribd.com The quaternary carbon (C-OH) is observed further downfield at around 76.0 ppm. scribd.com The carbons of the phenyl ring typically appear in the range of 125-145 ppm. For this compound, signals have been reported at 125.1 ppm (likely the para-carbon), 127.3 ppm (likely the meta-carbons), and 128.4 ppm (likely the ortho-carbons), with the ipso-carbon appearing at approximately 144.1 ppm. scribd.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | 1.71 (s) | 30.1 |

| -CH₂I | 3.72 (s) | 24.1 |

| -OH | 2.70 (br s) | - |

| C-OH (quaternary) | - | 76.0 |

| Aromatic C-H (ortho) | 7.2-7.4 (m) | 128.4 |

| Aromatic C-H (meta) | 127.3 | |

| Aromatic C-H (para) | 125.1 | |

| Aromatic C (ipso) | - | 144.1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₁IO), the molecular weight is 262.09 g/mol . nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 262. This peak corresponds to the intact molecule that has been ionized by the loss of a single electron. The intensity of the molecular ion peak can vary, and for alcohols, it is often weak due to facile fragmentation. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of a methyl group: Cleavage of the C-C bond between the quaternary carbon and the methyl group would result in a fragment ion at m/z 247 ([M - CH₃]⁺).

Loss of an iodomethyl radical: Alpha-cleavage involving the iodomethyl group would lead to the formation of a stable benzylic cation at m/z 135 ([M - CH₂I]⁺).

Loss of a phenyl group: Cleavage of the bond between the quaternary carbon and the phenyl ring would generate a fragment at m/z 185 ([M - C₆H₅]⁺).

Loss of water: Dehydration of the alcohol can lead to a fragment at m/z 244 ([M - H₂O]⁺).

Further fragmentation of these primary ions would lead to a series of smaller fragment ions that create a unique mass spectrum, acting as a fingerprint for the compound. The presence of iodine (with its characteristic isotopic pattern) would also be evident in the spectrum.

| m/z | Predicted Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 262 | [C₉H₁₁IO]⁺ | Molecular Ion |

| 247 | [C₈H₈IO]⁺ | -CH₃ |

| 135 | [C₉H₁₁O]⁺ | -CH₂I |

| 185 | [C₃H₆IO]⁺ | -C₆H₅ |

| 244 | [C₉H₉I]⁺ | -H₂O |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a technique that provides the most definitive structural information for crystalline compounds. By diffracting X-rays off a single crystal of a substance, a three-dimensional map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: It would verify the connectivity of all atoms as determined by NMR and MS.

Precise bond lengths and angles: This data provides insight into the geometry of the molecule.

Intermolecular interactions: The analysis would reveal how the molecules pack in the solid state, including any hydrogen bonding involving the hydroxyl group or other non-covalent interactions.

Absolute configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration) of the stereocenters, provided a suitable heavy atom (like iodine) is present.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. While methods for producing racemic 1-Iodo-2-phenylpropan-2-ol exist, the development of novel stereoselective methodologies is a key area of future research. ethz.chwiley.comwiley.com The goal is to control the three-dimensional arrangement of atoms, yielding a single enantiomer or diastereomer. ethz.ch

Current strategies that hold promise for the asymmetric synthesis of this compound include:

Chiral Auxiliaries: This approach involves temporarily attaching an enantiopure molecule (the auxiliary) to a non-chiral substrate. ethz.chsfu.ca The auxiliary then directs the stereochemical course of a subsequent reaction, such as iodohydroxylation, before being removed. ethz.ch Research into new, efficient, and recyclable chiral auxiliaries is an active field. wiley.comsfu.ca

Catalytic Enantioselective Synthesis: This advanced approach uses a substoichiometric amount of a chiral catalyst to produce large quantities of an enantioenriched product. ethz.ch For iodohydrins, this could involve chiral catalysts that facilitate the enantioselective ring-opening of epoxides or the asymmetric iodohydroxylation of alkenes. researchgate.net The development of chiral iodine(III) reagents for stereoselective reactions is one such promising frontier. cardiff.ac.uk

Substrate Control: In molecules that already possess a stereocenter, that center can influence the stereochemical outcome of subsequent reactions. ethz.ch For example, the synthesis of 1-arylpropan-2-amines from allylbenzenes via a Wacker-Tsuji oxidation demonstrates how existing structural features can guide stereoselective transformations. uniovi.es

Iodoacetoxylation: The highly regio- and stereoselective iodoacetoxylation of protected glycals using simple reagents like ammonium (B1175870) iodide and hydrogen peroxide suggests that similar strategies could be adapted for aryl-alkene systems to produce chiral iodoacetates, which can then be hydrolyzed to the desired iodohydrin. researchgate.net

These methods represent the forefront of efforts to synthesize enantiomerically pure molecules like this compound, moving beyond simple racemic preparations to achieve precise stereochemical control. ethz.chwiley.com

Exploration of New Catalytic Transformations

This compound is not only a synthetic target but also a valuable intermediate for further chemical transformations. Its unique structure, featuring a tertiary alcohol and a primary iodide, allows for a range of subsequent reactions. A key area of emerging research is the exploration of new catalytic transformations where this compound serves as a precursor to more complex molecules.

One significant transformation is the rearrangement of the carbon skeleton. Research has shown that styrene-based vicinal iodohydrins can undergo deiodination followed by phenyl migration. Specifically, this compound rearranges to form phenylacetone (B166967), a valuable ketone, under the influence of an acid-activated bromate/bromide couple. researchgate.netacs.org This reaction proceeds through a halonium ion-assisted pathway, demonstrating how the iodine atom can be strategically removed to trigger a productive rearrangement. researchgate.netacs.org

Another promising avenue is the use of iodohydrin intermediates in catalytic oxidative shifts. In a process mediated by a catalytic amount of sodium iodide (NaI) and a stoichiometric oxidant like Oxone®, arylalkenes are converted into α-aryl ketones. rhhz.net The proposed mechanism involves the initial formation of an iodohydrin from the alkene, which is then transformed into the final ketone product. rhhz.net This highlights the potential of this compound as a key, albeit transient, species in catalytic cycles.

The following table summarizes notable catalytic transformations involving this compound and related iodohydrins.

| Starting Material | Catalyst/Reagent System | Transformation | Product | Reference |

|---|---|---|---|---|

| This compound | NaBrO₃/NaBr (Acid-activated) | Deiodination / Phenyl Migration | Phenylacetone | researchgate.netacs.org |

| 2-Iodo-1-phenylpropan-1-ol | NaBrO₃/NaBr (Acid-activated) | Deiodination / Phenyl Migration | 2-Phenylpropanal | researchgate.netacs.org |

| α-Methylstyrene (forms iodohydrin in situ) | NaI (cat.) / Oxone® | Catalytic Oxidative 1,2-Shift | 1-Phenylpropan-2-one (Phenylacetone) | rhhz.net |

| Tertiary Alcohols (e.g., 2-Phenylpropan-2-ol) | Iodine (I₂) | Dehydration / Cyclodimerization | 1,1,3-Trimethyl-3-phenylindane | researchgate.net |

Future work will likely focus on expanding the scope of these reactions, developing more efficient and selective catalysts, and exploring electrochemistry to generate the reactive hypervalent iodine species needed for these transformations under milder conditions. acs.org

Green Chemistry Approaches in Iodohydrin Synthesis and Reactions

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the design of synthetic routes. For iodohydrins like this compound, emerging research focuses on developing more sustainable methods for both their synthesis and subsequent reactions. researchgate.netwiley.com

Key green chemistry strategies include:

Solvent-Free Synthesis: The Finkelstein reaction, a classic method for preparing iodides, has been adapted to solvent-free conditions for the synthesis of glycerol (B35011) iodohydrins. tandfonline.comresearchgate.net Using alumina-supported potassium iodide (KI/Al₂O₃) as an iodinating agent eliminates the need for volatile organic solvents, representing a significant environmental improvement. tandfonline.com This approach could be adapted for the synthesis of this compound.

Heterogeneous Catalysis: The use of solid, recyclable catalysts simplifies product purification and reduces waste. rsc.org Environmentally friendly clay catalysts, such as Envirocat (K10-MX) and EPZ-10, have proven effective for the regioselective synthesis of iodohydrins from alkenes under mild conditions, often with improved atom economy. rsc.orgtandfonline.comrsc.org These catalysts can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. rsc.org

Use of Greener Reagents and Solvents: Replacing hazardous reagents with more benign alternatives is a core tenet of green chemistry. The use of Oxone®, a stable and safe oxidizing agent, in combination with iodine or iodide salts provides an environmentally friendly way to generate the electrophilic iodine species needed for iodohydroxylation. organic-chemistry.org Furthermore, performing reactions in water, a non-toxic and abundant solvent, is highly desirable. wiley.comorganic-chemistry.org The ring-opening of epoxides to form halohydrins has been successfully carried out in water using β-cyclodextrin as a phase-transfer catalyst. organic-chemistry.org

The table below compares various green approaches for iodohydrin synthesis.

| Method | Catalyst/Reagent | Solvent | Key Green Advantage | Reference |

|---|---|---|---|---|

| Finkelstein Reaction | KI on Alumina | Solvent-Free | Eliminates organic solvents, high conversion. | tandfonline.comresearchgate.net |

| Alkene Iodohydroxylation | Envirocat (K10-MX) / I₂ | Dichloromethane/Water | Use of a recyclable, environmentally friendly clay catalyst. | tandfonline.com |

| Alkene Iodohydroxylation | EPZ-10 / I₂ | Methanol | Heterogeneous, recyclable catalyst with high atom economy. | rsc.orgrsc.org |

| Alkene Oxy-iodination | Oxone® / I₂ | Acetonitrile (B52724)/Water | Uses a mild and environmentally benign oxidant. | organic-chemistry.org |

| Epoxide Ring Opening | Li-halides / β-cyclodextrin | Water | Reaction is performed in water, avoiding organic solvents. | organic-chemistry.org |

Future research will continue to push for the integration of these principles, aiming for catalytic, solvent-free, and water-based systems for the entire lifecycle of this compound, from its synthesis to its conversion into other valuable products.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. core.ac.ukscite.ai For a molecule like this compound, computational methods offer a pathway to design more efficient syntheses and novel reactions without the need for extensive trial-and-error experimentation.

Emerging research in this area focuses on:

Mechanistic Elucidation: DFT calculations can model the transition states of reactions, providing crucial insights into reaction mechanisms. core.ac.uk For example, computational studies can help rationalize the stereochemical outcome of halohydrin formation by comparing the energies of different transition state structures, as seen in the Dudding-Britton stereochemical model for organocatalytic aldol (B89426) reactions producing halohydrins. core.ac.uk DFT studies have also been used to support the proposed mechanism for the formation of iodohydrins from alkenes using an Iodine-DMSO reagent system. researchgate.net

Conformational Analysis: The three-dimensional shape (conformation) of a molecule is critical to its reactivity. Ab initio methods like G3 theory have been used to study the conformational preferences of β-halohydrins, revealing that intramolecular hydrogen bonding plays a key role in stabilizing certain conformers. researchgate.net Understanding these preferences is essential for predicting how the molecule will interact with reagents and catalysts.

Predicting Reactivity: Computational models can predict various electronic and energetic parameters that correlate with reactivity. For instance, DFT has been used to calculate the affinity of different functional groups, including halohydrins, for metal cations, which is crucial for designing metal-catalyzed reactions. nih.gov Such studies can guide the selection of the most promising catalysts and reaction conditions.

The following table highlights the application of computational methods to the study of halohydrins.

| Computational Method | Focus of Study | Key Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Stereochemical outcome of halohydrin formation | Rationalizes the formation of specific stereoisomers by analyzing transition state energies. | core.ac.uk |

| G3 Theory (ab initio) | Conformational analysis of β-halohydrins | Identifies the most stable conformers and quantifies the stabilizing effect of intramolecular hydrogen bonds. | researchgate.net |

| DFT (B3LYP) | Mechanism of iodohydrin formation | Supports proposed reaction pathways by calculating the energies of intermediates and transition states. | researchgate.net |

| DFT (B3LYP) | Ligand affinity for metal cations | Predicts the strength of interaction between halohydrins and metals, guiding catalyst design. | nih.gov |

The future of this field lies in developing more accurate and efficient computational models that can not only explain observed phenomena but also proactively design new catalysts and reaction pathways with enhanced reactivity and selectivity for compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for 1-iodo-2-phenylpropan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Halogenation of 2-phenylpropan-2-ol derivatives via nucleophilic substitution is a common approach. For example, iodination can be achieved using iodine in the presence of a silver-based catalyst (e.g., Ag₂O) or via HI-mediated pathways under controlled temperatures (40–60°C) . Optimization involves monitoring reaction kinetics (TLC/GC-MS), adjusting stoichiometry of iodine, and evaluating solvent polarity (e.g., THF vs. DCM). Side-product formation (e.g., elimination to form alkenes) should be minimized by maintaining anhydrous conditions and low temperatures .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze H and C NMR for characteristic shifts: the iodo group deshields adjacent protons (δ ~3.5–4.5 ppm for CH₂I), while the phenyl group shows aromatic resonances (δ ~7.2–7.5 ppm).

- X-ray Crystallography : Use programs like SHELX or OLEX2 to solve crystal structures. SHELXL refines heavy atoms (iodine) efficiently due to its robust handling of anomalous scattering .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-I]⁺) and isotopic patterns consistent with iodine (m/z 127).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the C-I bond.

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Moisture : Use molecular sieves in storage containers to avoid hydrolysis. Monitor purity via HPLC with UV detection (λ = 254 nm) over time .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights are critical for optimizing catalytic systems?

- Methodological Answer : The C-I bond in this compound can undergo Suzuki-Miyaura or Ullmann couplings. Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ or CuI for aryl-aryl bond formation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability.

- Kinetic Studies : Use in situ IR or F NMR (with fluorinated substrates) to track intermediates. Computational modeling (DFT) can elucidate transition states and guide ligand design .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in reaction media (e.g., water vs. ethanol).

- Docking Studies : Investigate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on iodine’s van der Waals interactions .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound?

- Methodological Answer :

- Reproducibility : Synthesize the compound using literature protocols and compare results.

- Purity Analysis : Use DSC for melting point validation and Karl Fischer titration for moisture content.

- Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding non-academic sources like ) and apply statistical tools (e.g., Grubbs’ test for outliers) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate iodine vapor exposure.

- Waste Disposal : Collect halogenated waste separately and neutralize with sodium thiosulfate before disposal .

Key Recommendations for Researchers

- Experimental Design : Prioritize reproducibility by documenting solvent batches, catalyst lots, and environmental conditions (humidity, temperature).

- Data Validation : Cross-check spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or ChemDraw).

- Literature Review : Use databases like PubMed and SciFinder for peer-reviewed studies, avoiding non-curated sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.